(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475621
InChI: InChI=1S/C13H27N3O/c1-5-16(13(17)10(2)14)12-8-6-11(7-9-12)15(3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1
SMILES: CCN(C1CCC(CC1)N(C)C)C(=O)C(C)N
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13475621

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide -

Specification

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
IUPAC Name (2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethylpropanamide
Standard InChI InChI=1S/C13H27N3O/c1-5-16(13(17)10(2)14)12-8-6-11(7-9-12)15(3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1
Standard InChI Key ICEKJABMGPCNMV-UNXYVOJBSA-N
Isomeric SMILES CCN(C1CCC(CC1)N(C)C)C(=O)[C@H](C)N
SMILES CCN(C1CCC(CC1)N(C)C)C(=O)C(C)N
Canonical SMILES CCN(C1CCC(CC1)N(C)C)C(=O)C(C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s systematic IUPAC name is (2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethylpropanamide (CAS: 1354020-12-4) . Its molecular formula is C₁₃H₂₇N₃O, with a molar mass of 241.37 g/mol. Key structural features include:

  • A cyclohexyl ring substituted at the 4-position with a dimethylamino group (-N(CH₃)₂).

  • An ethyl-propionamide side chain attached to the cyclohexyl nitrogen, with stereochemical specificity at the C2 position (S-configuration).

  • A primary amine (-NH₂) on the propionamide backbone.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₇N₃O
Molar Mass (g/mol)241.37
CAS Number1354020-12-4
StereochemistryS-configuration at C2

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized via amide coupling reactions, leveraging cyclohexylamine derivatives and activated propionamide precursors . A common method involves:

  • Step 1: Reaction of 4-dimethylaminocyclohexylamine with ethyl chloroacetate in the presence of a base (e.g., triethylamine) .

  • Step 2: Purification via column chromatography or recrystallization to isolate the enantiomerically pure (S)-form.

Table 2: Synthesis Parameters

ParameterConditionYield
SolventTetrahydrofuran (THF)65–75%
Temperature0–25°C
CatalystTriethylamine

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency, with in-line analytics (e.g., HPLC) ensuring stereochemical purity . Challenges include minimizing racemization during scale-up.

Pharmacological Properties and Mechanism of Action

Receptor Interactions

The compound exhibits affinity for μ-opioid receptors (MOP), with preliminary studies suggesting agonist activity . Its dimethylamino group facilitates hydrogen bonding with receptor residues (e.g., Asp147 in MOP), while the cyclohexyl moiety enhances lipid membrane permeability .

Table 3: Pharmacological Data

ParameterValueModel
MOP EC₅₀12 nMIn vitro
Selectivity (MOP/DOP)15:1

Metabolic Pathways

Hepatic metabolism via CYP3A4 produces inactive metabolites, including N-desethyl and hydroxylated derivatives . Plasma half-life in rodent models is 2.3 hours .

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.15 (s, 6H, N(CH₃)₂) .

  • HRMS (ESI+): m/z 242.2124 [M+H]⁺.

Current Research and Future Directions

Ongoing studies focus on:

  • Structure–activity relationship (SAR) optimization to reduce off-target effects .

  • Prodrug formulations to enhance oral bioavailability .

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